
3-chloro-2-(1H-1,2,4-triazol-1-ylmethyl)-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-2-(1H-1,2,4-triazol-1-ylmethyl)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C9H6ClF3N4 and its molecular weight is 262.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photo- and Thermochromic Properties
Research on derivatives of 3-chloro-2-(1H-1,2,4-triazol-1-ylmethyl)-5-(trifluoromethyl)pyridine has highlighted their potential in developing materials with unique photo- and thermochromic properties. For instance, bipyridyltriazolium chlorobismuthate hybrids, related to the compound , have been solvothermally prepared and characterized to exhibit dual electron transfer (ET) photo/thermochromism, charge transfer thermochromism, and photoluminescent responses, demonstrating their utility in thermo/photochromic and photoluminescent switching applications (Li et al., 2016).
Synthesis of Heterocycles
The compound has been applied in the synthesis of [1,2,4]triazolo[4,3-a]pyridines, a class of heterocycles, through palladium-catalyzed chemoselective monoarylation of hydrazides. This methodology, which involves the addition of hydrazides to 2-chloropyridine followed by dehydration, has facilitated the efficient synthesis of various analogues bearing diverse substituents at the 3-position, highlighting its versatility in organic synthesis (Reichelt et al., 2010).
Antioxidant Properties
Derivatives of the compound have been synthesized and evaluated for their antioxidant and antiradical activities. This research presents a novel approach to the preparation of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives, which were then screened for their ability to act as antioxidants, indicating the compound's potential in medicinal chemistry and drug development (Bekircan et al., 2008).
Coordination Chemistry and Catalysis
In coordination chemistry, this compound and its derivatives have been used to study self-assembly processes with metal acceptors. These studies provide insights into the selective formation of molecular architectures, such as macrocycles and cubic cages, offering potential applications in catalysis and materials science (Howlader et al., 2015).
Antimicrobial Activities and DNA Interaction
Investigations into the antimicrobial activities and DNA interactions of 2-chloro-6-(trifluoromethyl)pyridine, a closely related compound, have provided valuable information on its structural and spectroscopic properties. These studies include assessments of antimicrobial efficacy and the compound's effects on DNA, contributing to our understanding of its biological activities and potential therapeutic applications (Evecen et al., 2017).
Eigenschaften
IUPAC Name |
3-chloro-2-(1,2,4-triazol-1-ylmethyl)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N4/c10-7-1-6(9(11,12)13)2-15-8(7)3-17-5-14-4-16-17/h1-2,4-5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYMZPHQVSTKAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CN2C=NC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(1H-imidazol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B2755138.png)
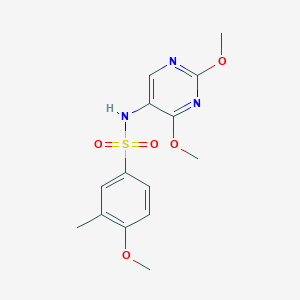
![2-(methylsulfanyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2755141.png)
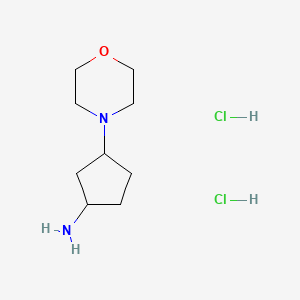
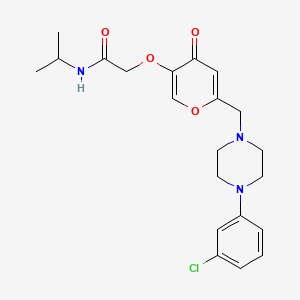
![2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2755147.png)
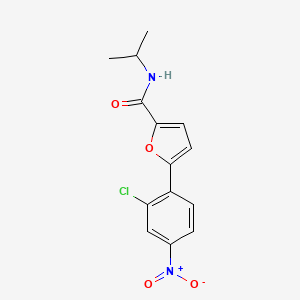
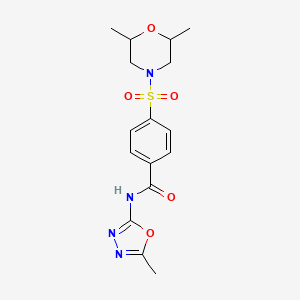
![4-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one](/img/structure/B2755154.png)
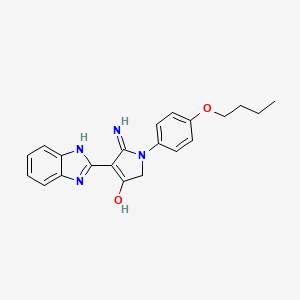
![2-[5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2755156.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2755157.png)
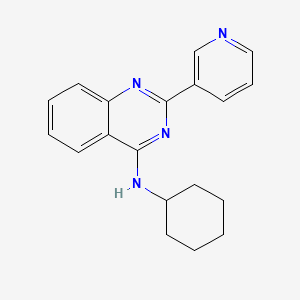
![3-(3-methoxyphenoxy)-9-(pyridin-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2755159.png)
